molecular formula C12H18ClN3O3S B2601597 2-(6-chloropyridine-3-sulfonamido)-N,N,3-trimethylbutanamide CAS No. 1214191-13-5

2-(6-chloropyridine-3-sulfonamido)-N,N,3-trimethylbutanamide

Cat. No.: B2601597
CAS No.: 1214191-13-5
M. Wt: 319.8
InChI Key: YBCZOFSSVCMYSL-UHFFFAOYSA-N
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Description

2-(6-chloropyridine-3-sulfonamido)-N,N,3-trimethylbutanamide is a synthetic organic compound characterized by the presence of a chloropyridine ring, a sulfonamide group, and a trimethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloropyridine-3-sulfonamido)-N,N,3-trimethylbutanamide typically involves multiple steps, starting with the preparation of 6-chloropyridine-3-sulfonamide. This intermediate can be synthesized through the chlorination of pyridine followed by sulfonation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(6-chloropyridine-3-sulfonamido)-N,N,3-trimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(6-chloropyridine-3-sulfonamido)-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The chloropyridine ring may also interact with various receptors or proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloropyridine-3-sulfonamido)-N,N,3-trimethylbutanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations .

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)sulfonylamino]-N,N,3-trimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O3S/c1-8(2)11(12(17)16(3)4)15-20(18,19)9-5-6-10(13)14-7-9/h5-8,11,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCZOFSSVCMYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C)NS(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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